1-(4-bromophenyl)-2,3,4,5-tetraphenylbenzene
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Overview
Description
1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- is a compound with the molecular formula C30H21Br It is a derivative of terphenyl, which consists of three benzene rings connected in a linear arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- typically involves the bromination of terphenyl derivatives. One common method is the bromination of 1,1’:2’,1’'-terphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- .
Chemical Reactions Analysis
Types of Reactions
1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while coupling reactions can produce extended aromatic systems .
Scientific Research Applications
1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- has several scientific research applications:
Organic Electronics: It is used as an intermediate in the synthesis of organic electroluminescent devices and organic optoelectronic materials.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- involves its interaction with various molecular targets and pathways. The bromine and phenyl groups can influence the compound’s reactivity and binding affinity to specific targets. For example, in organic electronics, the compound’s structure allows it to participate in charge transport and light-emitting processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’3’,1’'-terphenyl: Another brominated terphenyl derivative with different substitution patterns.
4,4’'-Dibromo-p-terphenyl: A compound with two bromine atoms at different positions on the terphenyl structure.
4-Bromo-5’‘-phenyl-1,1’3’‘,1’‘’-terphenyl: A derivative with additional phenyl groups.
Uniqueness
1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-2,3,4,5-tetraphenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H25Br/c37-31-23-21-27(22-24-31)33-25-32(26-13-5-1-6-14-26)34(28-15-7-2-8-16-28)36(30-19-11-4-12-20-30)35(33)29-17-9-3-10-18-29/h1-25H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIAFPKHDTZGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H25Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479688 |
Source
|
Record name | 1,1':2',1''-Terphenyl, 4-bromo-3',4',5'-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330649-92-8 |
Source
|
Record name | 1,1':2',1''-Terphenyl, 4-bromo-3',4',5'-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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